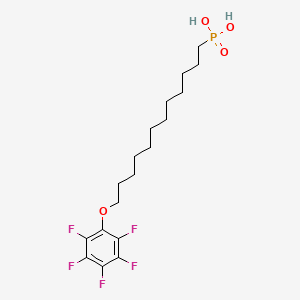

12-Pentafluorophenoxydodecylphosphonic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 12-Pentafluorophenoxydodecylphosphonic acid typically involves the reaction of 12-bromododecane with 2,3,4,5,6-pentafluorophenol in the presence of a base, followed by the reaction with phosphorus trichloride and subsequent hydrolysis . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

化学反応の分析

Types of Reactions

12-Pentafluorophenoxydodecylphosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenoxy group.

Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide and acids like hydrochloric acid. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated levels.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, hydrolysis of the phosphonic acid group yields the corresponding phosphonic acid derivatives.

科学的研究の応用

12-Pentafluorophenoxydodecylphosphonic acid has several scientific research applications, including:

Nanoelectronics: Used in the formation of self-assembled monolayers (SAMs) for nanoelectronics.

Solid-State Lighting: Employed in the development of materials for solid-state lighting applications.

Energy Generation: Utilized in energy generation and storage devices.

Nanocomposites: Incorporated into nanocomposites to enhance their properties.

作用機序

The mechanism of action of 12-Pentafluorophenoxydodecylphosphonic acid involves its ability to form strong bonds with surfaces, particularly metal oxides, through the phosphonic acid group. This interaction leads to the formation of stable self-assembled monolayers, which can modify surface properties and enhance material performance .

類似化合物との比較

Similar Compounds

- 2,3,4,5,6-Pentafluorobenzylphosphonic acid

- 1H,1H,2H,2H-Perfluorooctanephosphonic acid

- 3,3,4,4,5,5,6,6-Nonafluorohexylphosphonic acid

Uniqueness

12-Pentafluorophenoxydodecylphosphonic acid is unique due to its long alkyl chain and pentafluorophenoxy group, which provide distinct surface modification capabilities and enhance its utility in various applications compared to other similar compounds .

生物活性

12-Pentafluorophenoxydodecylphosphonic acid (PFPhDPA) is a perfluorinated phosphonic acid that has garnered attention due to its unique chemical properties and potential biological activities. This compound, characterized by a long hydrophobic alkyl chain and a highly electronegative pentafluorophenyl group, exhibits distinct interactions with biological systems. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

PFPhDPA has the following structural formula:

- Chemical Formula : C₁₅H₁₅F₅O₃P

- Molecular Weight : 366.25 g/mol

The compound's structure contributes to its lipophilicity and ability to interact with cellular membranes, which is essential for its biological activity.

Cytotoxicity

Studies have shown that PFPhDPA exhibits cytotoxic effects on various cell lines, particularly through mechanisms involving mitochondrial dysfunction and calcium homeostasis disruption. The compound's lipophilicity appears to correlate with its cytotoxicity, as more lipophilic variants induce greater mitochondrial calcium uptake, leading to increased apoptosis rates in human colon carcinoma HCT116 cells .

| Concentration (μM) | Cytotoxic Effect (%) | Mitochondrial Calcium Uptake (Fold Increase) |

|---|---|---|

| 50 | 30.08 | 2 |

| 100 | 49.17 | 4 |

Membrane Potential Disruption

PFPhDPA has been observed to cause rapid depolarization of plasma membrane potential, which is indicative of its ability to alter membrane integrity. The extent of this depolarization is dose-dependent, with significant changes noted at concentrations as low as 50 μM after a 4-hour exposure .

In Vivo Studies

Research involving animal models has demonstrated that PFPhDPA can accumulate in tissues, raising concerns about its long-term effects on health. Biodistribution studies have indicated renal excretion pathways for the compound, suggesting potential implications for kidney function .

Environmental Impact

The environmental persistence of PFPhDPA and other perfluorinated compounds has been documented, leading to bioaccumulation in wildlife. This raises questions regarding the ecological consequences of their widespread use and potential impacts on food chains .

Case Studies

Recent case studies have highlighted the implications of PFPhDPA exposure in both laboratory settings and potential real-world scenarios:

- Cell Line Studies : In vitro studies using HCT116 cells revealed significant alterations in calcium homeostasis upon exposure to PFPhDPA, correlating with increased apoptotic markers.

- Environmental Monitoring : Analysis of sediment samples from estuarine regions indicated detectable levels of PFPhDPA, emphasizing the need for monitoring perfluorinated compounds in aquatic ecosystems .

特性

IUPAC Name |

12-(2,3,4,5,6-pentafluorophenoxy)dodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26F5O4P/c19-13-14(20)16(22)18(17(23)15(13)21)27-11-9-7-5-3-1-2-4-6-8-10-12-28(24,25)26/h1-12H2,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXYEINUTVZCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCP(=O)(O)O)CCCCCOC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26F5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。